molecular formula C7H4Br2N2 B1613713 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-83-2

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613713
CAS No.: 1000341-83-2
M. Wt: 275.93 g/mol
InChI Key: XLYNOUQRLSJSII-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, with bromine atoms attached at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting kinase enzymes, thereby modulating signaling pathways involved in cell growth and proliferation. The bromine atoms enhance its binding affinity to the target proteins, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different positioning of the nitrogen atom.

    1H-pyrrolo[3,4-c]pyridine: Features a different fusion pattern of the pyrrole and pyridine rings.

    3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and binding properties. This makes it particularly valuable in the design of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNOUQRLSJSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646779
Record name 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-83-2
Record name 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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